BenchChemオンラインストアへようこそ!

4-Hydroxy-2,6-dimethylnicotinic acid

GPR109A HCA2 agonist cAMP assay

Differentiated HCA2 agonist (EC50 1.01 μM) not interchangeable with generic nicotinic acid. 4-Hydroxy group confers unique H-bonding, chelation, and SAR properties for reproducible receptor studies. Validated intermediate for ester derivatives. Confirm 2,6-dimethyl-4-hydroxy pattern before ordering.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 52403-25-5
Cat. No. B1614586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,6-dimethylnicotinic acid
CAS52403-25-5
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=C(N1)C)C(=O)O
InChIInChI=1S/C8H9NO3/c1-4-3-6(10)7(8(11)12)5(2)9-4/h3H,1-2H3,(H,9,10)(H,11,12)
InChIKeySXBRRFLLEOHXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2,6-dimethylnicotinic acid (CAS 52403-25-5) Procurement and Technical Baseline Guide


4-Hydroxy-2,6-dimethylnicotinic acid (CAS 52403-25-5; also registered under CAS 33259-21-1) is a trisubstituted pyridine derivative with molecular formula C8H9NO3 and molecular weight 167.16 g/mol [1]. Structurally, it features a pyridine-3-carboxylic acid core bearing methyl substituents at positions 2 and 6 and a hydroxyl (or keto tautomer) at position 4, conferring distinct physicochemical and receptor-interaction properties relative to unsubstituted nicotinic acid and other positional isomers . Commercially available from multiple vendors with typical purities ranging from 95% to 98%, this compound is supplied as a solid requiring storage at 2-8°C under inert atmosphere . Its procurement relevance stems from its utility as both a direct screening candidate for hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) and as a versatile synthetic intermediate for further derivatization [2].

Why 4-Hydroxy-2,6-dimethylnicotinic acid Cannot Be Interchanged with Generic Nicotinic Acid Analogs


The procurement of 4-hydroxy-2,6-dimethylnicotinic acid is not interchangeable with generic nicotinic acid, simple 2,6-dimethylnicotinic acid, or other 4-substituted nicotinic acid derivatives due to quantifiable differences in receptor pharmacology, hydrogen-bonding capacity, and synthetic utility. The presence of the 4-hydroxy group introduces an additional hydrogen bond donor (HBD count = 2 vs. 1 for 2,6-dimethylnicotinic acid) and alters the compound's LogD profile, directly impacting aqueous solubility and membrane permeability . More critically, the 4-hydroxy substitution modulates activity at the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A), with the target compound demonstrating an EC50 of 1.01 μM in functional cAMP assays—a value that defines its specific potency tier relative to both the endogenous ligand and structurally optimized synthetic analogs [1]. Furthermore, the 4-hydroxy-2,6-dimethyl substitution pattern enables distinct coordination chemistry with metal ions, a property absent in non-hydroxylated analogs, which underpins its evaluated application in iron and aluminum chelation studies . Substituting with a generic alternative lacking this precise substitution pattern would invalidate SAR studies and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 4-Hydroxy-2,6-dimethylnicotinic acid Procurement Decisions


HCA2 Receptor Functional Agonist Potency: 4-Hydroxy-2,6-dimethylnicotinic acid vs. Endogenous Nicotinic Acid

4-Hydroxy-2,6-dimethylnicotinic acid acts as a functional agonist at the recombinant human hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) with a quantified EC50 of 1.01 μM (1,010 nM) in a forskolin-stimulated cAMP accumulation assay using Flp-IN HEK cells [1]. This represents an EC50 value approximately 7- to 70-fold higher (less potent) than the endogenous ligand nicotinic acid, which typically exhibits EC50 values in the 15-150 nM range in comparable recombinant HCA2 functional assays across different literature reports [2]. The compound thus occupies a defined intermediate potency tier: weaker than the native agonist yet sufficiently active to serve as a scaffold for further optimization or as a reference ligand in SAR campaigns.

GPR109A HCA2 agonist cAMP assay GPCR pharmacology

Physicochemical Differentiation: Hydrogen Bonding Capacity and Polarity vs. 2,6-Dimethylnicotinic Acid

The presence of the 4-hydroxy group confers a quantifiable increase in hydrogen bond donor count (HBD = 2) compared to 2,6-dimethylnicotinic acid (HBD = 1), while maintaining an identical hydrogen bond acceptor count (HBA = 3 for both compounds) [1]. This difference increases the target compound's predicted polar surface area (PSA) by approximately 29-30 Ų relative to the non-hydroxylated analog (estimated PSA ~79-80 Ų for 4-hydroxy derivative vs. ~50 Ų for 2,6-dimethylnicotinic acid) . Consequently, the compound exhibits a lower predicted LogP (~0.5-0.7 vs. 1.07-1.2 for 2,6-dimethylnicotinic acid) and a substantially more negative LogD at physiological pH, translating to higher aqueous solubility but reduced passive membrane permeability .

physicochemical properties hydrogen bond donor polar surface area solubility prediction

Synthetic Intermediate Utility: 4-Hydroxy-2,6-dimethylnicotinic acid Esters as Patent-Disclosed Derivatives

4-Hydroxy-2,6-dimethylnicotinic acid serves as a precursor to a series of ester derivatives disclosed in patent literature (CS 147252), wherein the carboxylic acid moiety undergoes esterification to yield compounds with potentially modulated pharmacokinetic properties [1]. The compound is also structurally positioned within a broader patent family (DE 3514073; assigned to Aventis Pharma AG) that claims substituted pyridin-1-oxides and their use in pharmaceutical compositions, with 4-hydroxy-2,6-dimethylnicotinic acid esters explicitly named as intermediates or target compounds [2]. In contrast, the non-hydroxylated analog 2,6-dimethylnicotinic acid lacks the 4-position functional handle for analogous derivatization pathways, restricting its utility in downstream synthetic elaboration.

synthetic intermediate ester derivatives heterocyclic chemistry patent disclosure

Metal Chelation Capability: 4-Hydroxy-2,6-dimethylnicotinic acid vs. 4-Hydroxy-6-methyl Analog in Fe(III) and Al(III) Binding

In a comparative study evaluating potential iron (Fe) and aluminum (Al) chelation therapy applications, 2,6-dimethyl-4-hydroxy-3-pyridinecarboxylic acid (DQ726; the target compound) was investigated alongside the 4-hydroxy-6-methyl analog (DQ6) for metal/ligand solution chemistry, cytotoxicity, octanol/water partitioning, and chelation efficiency . Both compounds were assessed for their coordination behavior with Fe(III) and Al(III). The presence of the additional 2-methyl group in the target compound (DQ726) relative to DQ6 modifies the steric and electronic environment around the 4-hydroxy/3-carboxy metal-binding motif, potentially altering metal-binding affinity and selectivity. The study provides a validated experimental framework for utilizing this compound in metallopharmacology research.

metal chelation iron chelator aluminum chelator solution chemistry

Validated Application Scenarios for 4-Hydroxy-2,6-dimethylnicotinic acid Procurement


HCA2/GPR109A GPCR Pharmacology Screening and SAR Studies

Procure 4-hydroxy-2,6-dimethylnicotinic acid as a defined moderate-potency reference agonist for HCA2 receptor screening campaigns. With a validated EC50 of 1.01 μM in recombinant human HCA2 functional assays, this compound occupies an intermediate potency tier (~7- to 70-fold weaker than endogenous nicotinic acid), making it suitable as a benchmark ligand for establishing assay sensitivity windows and as a starting scaffold for structure-activity relationship (SAR) optimization programs aimed at identifying novel HCA2 modulators [1].

Synthetic Derivatization to 4-Hydroxy-2,6-dimethylnicotinic Acid Esters

Utilize 4-hydroxy-2,6-dimethylnicotinic acid as a synthetic intermediate for the preparation of ester derivatives with potentially modulated physicochemical and pharmacokinetic properties. Patent disclosures (CS 147252; DE 3514073) establish validated precedent for esterification of the 3-carboxylic acid moiety, providing a documented pathway for generating compound libraries or prodrug candidates while retaining the 4-hydroxy/keto functionality for further elaboration [2][3].

Metal Chelation and Coordination Chemistry Research

Apply 4-hydroxy-2,6-dimethylnicotinic acid in metal chelation studies targeting Fe(III) and Al(III). Peer-reviewed evaluation in Inorganica Chimica Acta confirms that the 4-hydroxy-3-carboxy motif, combined with 2,6-dimethyl substitution, provides a defined coordination environment for metal binding. This application is supported by experimental solution chemistry data and cytotoxicity profiling, enabling research programs in metallopharmacology, chelation therapy development, and bioinorganic chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-2,6-dimethylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.